![molecular formula C12H12BrN B12112112 4-Bromo-1-propylisoquinoline](/img/structure/B12112112.png)
4-Bromo-1-propylisoquinoline
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Overview
Description
4-Bromo-1-propylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a bromine atom at the 4-position and a propyl group at the 1-position distinguishes this compound from other isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propylisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is also common in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-propylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinolinones or reduction to form dihydroisoquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bromine: Used for bromination.
Organolithium and Grignard Reagents: Used for substitution reactions.
Major Products Formed:
4-Substituted Isoquinolines: Formed through substitution reactions.
Isoquinolinones: Formed through oxidation reactions.
Dihydroisoquinolines: Formed through reduction reactions.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-propylisoquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, leading to the formation of:
- 4-Substituted Isoquinolines : These derivatives are synthesized through electrophilic aromatic substitution reactions.
- Isoquinolinones : Formed via oxidation reactions, these compounds have significant pharmacological relevance.
- Dihydroisoquinolines : Produced through reduction reactions, these derivatives are also of interest in medicinal chemistry.
Medicinal Chemistry
The compound is under investigation for its potential pharmacological properties, making it a valuable building block for drug development. Key areas of focus include:
- Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antimicrobial effects against various pathogens. The halogen substituents enhance interactions with microbial cell membranes, potentially disrupting their integrity.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it could inhibit specific signaling pathways involved in cell proliferation and survival .
Catalysis
Due to its unique reactivity, this compound is also utilized in the development of new catalytic processes. The bromine atom at the 4-position influences its reactivity and binding affinity to various enzymes and receptors, allowing it to act as a ligand in coordination chemistry. This capability leads to the formation of complexes with metal ions that can catalyze diverse chemical reactions.
Case Studies and Research Findings
Several studies have explored the biological effects and applications of this compound:
- Antimicrobial Studies : A study assessing the antimicrobial efficacy of isoquinoline derivatives found significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
- Structure-Activity Relationship (SAR) : Research into SAR highlighted that the position and type of halogen substituents significantly influence biological activity. The presence of both bromine and propyl groups enhances reactivity compared to mono-halogenated variants .
Mechanism of Action
The mechanism of action of 4-Bromo-1-propylisoquinoline involves its interaction with various molecular targets. The bromine atom at the 4-position and the propyl group at the 1-position influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the propyl group at the 1-position.
1-Propylisoquinoline: Lacks the bromine atom at the 4-position.
Isoquinoline: Lacks both the bromine atom and the propyl group.
Uniqueness: 4-Bromo-1-propylisoquinoline is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
4-Bromo-1-propylisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
This compound belongs to the isoquinoline family, which is known for various biological activities. The presence of the bromine atom and the propyl group may influence its interaction with biological targets, enhancing its pharmacological profile.
Antibacterial Activity
Research has shown that isoquinoline derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to this compound demonstrate potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Isoquinoline Derivatives
Compound | MIC (mg/mL) | Bacterial Strains Tested | Notes |
---|---|---|---|
This compound | 0.0039 | S. aureus | Complete death within 8 hours |
Other Isoquinolines | 0.025 | E. coli | Moderate activity |
Unsubstituted Isoquinoline | >0.1 | Various strains | No significant activity |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with rapid bactericidal effects observed within hours .
Antifungal Activity
In addition to antibacterial properties, isoquinoline derivatives have shown antifungal activities. The specific efficacy of this compound against fungal pathogens remains an area for further exploration.
Table 2: Antifungal Activity of Related Compounds
Compound | MIC (mg/mL) | Fungal Strains Tested | Notes |
---|---|---|---|
This compound | TBD | C. albicans | Pending further studies |
Other Isoquinolines | TBD | Various strains | Variable activity |
Anticancer Activity
Isoquinolines are also recognized for their anticancer potential. Studies have indicated that modifications in the isoquinoline structure can enhance their cytotoxicity against cancer cells.
Table 3: Anticancer Activity of Isoquinoline Derivatives
Compound | IC50 (μM) | Cancer Cell Lines Tested | Mechanism of Action |
---|---|---|---|
This compound | TBD | H1975, MGC-803 | Apoptosis induction |
Other Isoquinolines | <10 | Various lines | Topoisomerase inhibition |
Research indicates that this compound may induce apoptosis in cancer cell lines, although specific IC50 values are still to be determined .
The biological activity of isoquinolines, including this compound, is often attributed to their ability to intercalate with DNA and inhibit topoisomerases. This mechanism disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells such as bacteria and cancer cells.
Case Studies
A systematic evaluation of isoquinolines has revealed that structural modifications can significantly influence their biological activities. For example, the introduction of halogen or alkyl groups can enhance binding affinity to target proteins or nucleic acids.
Case Study Example: Anticancer Activity Evaluation
In a recent study involving various isoquinoline derivatives, it was found that compounds with a propyl side chain exhibited enhanced interaction with DNA topoisomerase I, leading to increased cytotoxicity in cancer cell lines compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C12H12BrN |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
4-bromo-1-propylisoquinoline |
InChI |
InChI=1S/C12H12BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
REGQBLYQDJIQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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